molecular formula C8H16N4 B13331982 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13331982
M. Wt: 168.24 g/mol
InChI Key: AXECFDFJSVCYMC-UHFFFAOYSA-N
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Description

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a chemical compound with the CAS Registry Number 1861651-52-6 . Its molecular formula is C 8 H 16 N 4 , corresponding to a molecular weight of 168.24 g/mol . The compound's structure can be represented by the SMILES notation NC1=NN(C(C(C)CC)C)C=N1 and has the InChIKey AXECFDFJSVCYMC-UHFFFAOYSA-N . As a monosubstituted 3-amino-1,2,4-triazole derivative, this compound is of significant interest in medicinal and agrochemical research. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers investigate this core and its analogs for developing new therapeutic agents and other specialty chemicals . The specific branched-chain (3-methylpentan-2-yl) substitution at the 1-position may influence the compound's lipophilicity and steric properties, making it a valuable intermediate for structure-activity relationship (SAR) studies or for the synthesis of more complex molecules. Intended Use & Handling: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications . Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3-methylpentan-2-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H16N4/c1-4-6(2)7(3)12-5-10-8(9)11-12/h5-7H,4H2,1-3H3,(H2,9,11)

InChI Key

AXECFDFJSVCYMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route Overview

Step Reaction Type Description Key Reagents/Conditions Yield (%) Notes
1 Substitution Substitution on a suitable precursor to introduce alkyl side chain (3-methylpentan-2-yl) Starting compound formula IX, substitution reagents - Introduces the alkyl substituent
2 Acylation and Condensation Acylation of intermediate with oxalyl chloride, followed by condensation with another intermediate (formula VII) Oxalyl chloride, dichloromethane, N,N-diisopropylethylamine 98 High-yielding step forming key intermediate (formula VI)
3 Boc Protecting Group Removal Removal of Boc protecting group from intermediate (formula VI) Acidic conditions - Deprotection step to expose amine functionality
4 Thiocyanate Reaction Reaction with potassium thiocyanate to introduce thiocyanate intermediate (formula IV) Potassium thiocyanate, methanol, sodium methoxide 85 Prepares for intramolecular ring closure
5 Intramolecular Ring Closure Cyclization to form triazole ring (formula III) Reflux in methanol, sodium methoxide 85 Key cyclization step forming the triazole scaffold
6 Reduction Reduction of intermediate (formula III) to final amine compound (formula II) Nitric acid, methanol, sodium carbonate, isopropyl acetate 90 Final step yielding the target triazol-3-amine derivative

Note: The yields are from reported analogous compounds and may vary for the exact target compound.

Reaction Details and Conditions

  • Substitution and Acylation: The initial substitution introduces the 3-methylpentan-2-yl group onto a precursor molecule. Acylation with oxalyl chloride in dichloromethane at 5 °C followed by condensation with an amine intermediate under basic conditions yields a high-purity intermediate (formula VI) with a molar yield of approximately 98%.

  • Deprotection and Thiocyanate Reaction: Removal of the Boc protecting group is followed by reaction with potassium thiocyanate in methanol under reflux to yield the thiocyanate intermediate (formula IV), facilitating subsequent ring closure.

  • Ring Closure and Reduction: Intramolecular cyclization under basic reflux conditions forms the 1,2,4-triazole ring (formula III). The final reduction step involves treatment with nitric acid and methanol, followed by pH adjustment and organic extraction, yielding the target amine compound with high purity (>99.5%) and approximately 90% yield.

One-Pot Multi-Component Synthesis

Recent advances include one-pot three-component reactions involving amidines, carboxylic acids, and hydrazines to form trisubstituted 1,2,4-triazoles. This method allows rapid synthesis of diverse triazole derivatives, although steric and electronic effects of substituents can affect yields and success rates.

Cyclocondensation of Formamide and Hydrazine Derivatives

A classical approach involves cyclocondensation of formamide with hydrazine hydrate and ammonium salts under pressurized, heated conditions to yield 1H-1,2,4-triazole cores. This method is scalable and has been optimized for energy efficiency and product yield.

Condensation with Aminoguanidine Derivatives

Using aminoguanidine bicarbonate and carboxylic acids, condensation reactions can yield 3-methyl-1H-1,2,4-triazole-5-amine derivatives. This method is notable for using inexpensive and readily available starting materials and has been characterized by NMR and crystallography.

Methodology Advantages Disadvantages Suitability
Multi-step substitution-acylation-cyclization (Patent CN117247360A) High yield, high purity, industrial scalability Multi-step, requires careful intermediate handling Industrial production, high purity
One-pot three-component synthesis Rapid, combinatorial diversity, fewer steps Moderate yield, sensitive to substituent effects Library synthesis, medicinal chemistry
Cyclocondensation with formamide Established, scalable, efficient Requires pressurized reactor, higher energy input Bulk synthesis of triazole cores
Aminoguanidine condensation Uses inexpensive reagents, straightforward Limited to certain substitution patterns Small scale, research synthesis
Parameter Multi-step Route (Patent CN117247360A) One-Pot Multi-Component Cyclocondensation (Formamide) Aminoguanidine Route
Starting Materials Substituted precursors, oxalyl chloride, potassium thiocyanate Amidines, carboxylic acids, hydrazines Formic ether, hydrazine hydrate, ammonium salt Aminoguanidine bicarbonate, carboxylic acids
Reaction Temperature 5 °C to reflux (varies by step) 60–170 °C (varies) Up to 120–130 °C Ambient to moderate heating
Reaction Time Several hours per step Few hours 1–1.5 hours Overnight
Yield Up to 98% per key step ~44–81% success rate ~90% overall Moderate to good
Purity >99.5% (HPLC) Variable High Characterized by NMR
Scalability Suitable for industrial scale Suitable for parallel synthesis Suitable for bulk synthesis Suitable for lab scale

The preparation of 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is best achieved through a multi-step synthetic route involving substitution, acylation, ring closure, and reduction steps as detailed in patent CN117247360A. This method offers high yields, purity, and industrial scalability. Alternative methods such as one-pot multi-component reactions and cyclocondensation offer advantages in speed and simplicity but may suffer from lower yields or require specialized conditions. The choice of method depends on the scale, desired purity, and available resources.

Chemical Reactions Analysis

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazol-3-amine derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent (N1 Position) Molecular Weight Key Properties/Activities References
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine C10H20N4 2-Ethylhexyl (branched alkyl) 196.298 High lipophilicity; potential agrochemical applications
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C9H9FN4 3-Fluorobenzyl (aromatic) 192.2 Antifungal/antibacterial candidate
1-[(2-Chloro-6-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C9H8ClF2N4 2-Chloro-6-fluorobenzyl 248.64 Not reported; structural analog for drug design
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine C14H13N4 Phenyl (C5) and p-tolyl (N1) 237.28 Anticancer activity (in vitro screening)
Mn(II) complex with N-(3-chlorobenzylidene)-1H-1,2,4-triazol-3-amine 3-Chlorobenzylidene (Schiff base) Anticancer: induces ROS, mitochondrial dysfunction
Key Observations:
  • Alkyl vs. Aryl Substituents : Alkyl-substituted derivatives (e.g., 2-ethylhexyl in ) exhibit higher lipophilicity, making them suitable for membrane permeability in agrochemicals. Aryl-substituted analogs (e.g., 3-fluorobenzyl in ) often show enhanced biological activity due to aromatic interactions with target proteins.
  • Synthetic Flexibility : Triazol-3-amine derivatives are synthesized via cyclization reactions involving amines, azides, or orthoesters (e.g., TEOF in ), enabling diverse substituent incorporation .

Physicochemical and Computational Insights

  • Tautomerism : Compounds like 3-phenyl-1H-1,2,4-triazol-5-amine crystallize as tautomeric mixtures, influencing their reactivity and crystallization behavior .
  • Molecular Interactions : Planar triazole rings (e.g., in ) facilitate π-π stacking and hydrogen bonding, critical for binding to biological targets or forming coordination complexes (e.g., Mn(II) in ).

Biological Activity

1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this specific triazole derivative, supported by data tables and relevant case studies.

  • Molecular Formula : C₈H₁₆N₄
  • Molecular Weight : 168.24 g/mol
  • CAS Number : 1936109-35-1

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. The biological activity of this compound has been assessed against various fungal strains:

Fungal Strain Minimum Inhibitory Concentration (MIC) Comparison
Candida albicans0.0156 μg/mL16-fold more active than fluconazole
Aspergillus flavus0.5 μg/mLMore potent than standard treatments

Antibacterial Activity

The antibacterial potential of triazoles has also been explored extensively. Studies indicate that derivatives like this compound exhibit significant activity against various bacterial strains:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus0.68Higher potency than vancomycin
Escherichia coli2.96Comparable to ciprofloxacin

Anticancer Activity

Research has demonstrated that triazole derivatives can exhibit cytotoxic effects against cancer cell lines:

Cell Line Compound Tested IC₅₀ (μM)
MCF-7 (Breast Cancer)This compound10 μM
Bel-7402 (Liver Cancer)Similar derivatives15 μM

In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

The mechanisms by which triazoles exert their biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for fungal cell wall synthesis and bacterial cell replication.
  • Interaction with Cellular Targets : They may interact with DNA or RNA synthesis pathways in cancer cells, leading to reduced proliferation.

Case Studies

  • Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated that this compound exhibited superior antifungal properties compared to traditional agents like fluconazole and voriconazole .
  • Antibacterial Activity Assessment : Another study focused on the antibacterial efficacy against multi-drug resistant strains. The results showed that the compound had a significant effect on MRSA strains with MIC values indicating enhanced potency over existing treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylpentan-2-yl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of the triazole core with 3-methylpentan-2-yl halides under basic conditions. Key parameters include:

  • Temperature : 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Use of K₂CO₃ or NaH to deprotonate the triazole nitrogen for alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the alkylation and amine proton integration. Aromatic protons in the triazole ring appear as singlets (δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

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